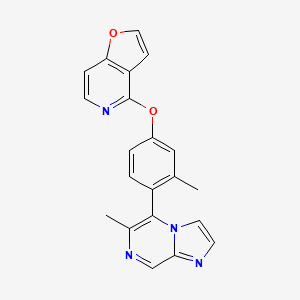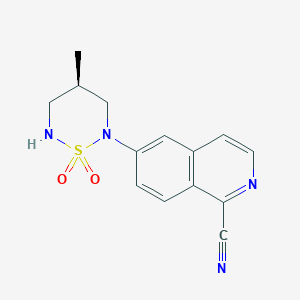![molecular formula C32H32ClFN6O4 B610022 8-[[[5-Chloro-2-[3,4-dimethyl-3,4-bis(hydroxymethyl)-1-pyrrolidinyl]-4-pyridinyl]carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydro-1H-benz[g]indazole-3-carboxamide CAS No. 1187460-81-6](/img/structure/B610022.png)
8-[[[5-Chloro-2-[3,4-dimethyl-3,4-bis(hydroxymethyl)-1-pyrrolidinyl]-4-pyridinyl]carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydro-1H-benz[g]indazole-3-carboxamide
説明
PF-184 is a potent and selective IKK-2 inhibitor, demonstrating target-specific anti-inflammatory activities in cellular assays and following oral and local delivery in an in vivo model of airway inflammation.
科学的研究の応用
Pharmacology
PF-184 is known as a potent and selective IKKβ inhibitor . It displays selectivity over 85 other kinases and inhibits IL-1 β-induced TNF-α production in a steroid-insensitive in vitro model of oxidative stress . This makes PF-184 a valuable tool in pharmacological research, particularly in the study of inflammatory responses and the development of potential anti-inflammatory drugs.
Biochemistry
PF-184’s ability to inhibit IKKβ, a kinase involved in the NF-kappaB signaling pathway, makes it a useful compound in biochemistry . It can be used to study the role of this pathway in various cellular processes, including inflammation, immunity, cell survival, and proliferation.
Molecular Biology
The selective inhibition of IKKβ by PF-184 can be used to study the role of this kinase at the molecular level . This includes research into the regulation of gene expression, protein synthesis, and other cellular processes that are controlled by the NF-kappaB signaling pathway.
Cell Biology
PF-184’s ability to inhibit IKKβ can also be used in cell biology research . For example, it can be used to study the effects of inhibiting the NF-kappaB signaling pathway on cell growth, differentiation, and apoptosis.
Cancer Research
PF-184’s role as an IKKβ inhibitor suggests potential applications in cancer research. The NF-kappaB signaling pathway, which IKKβ is a part of, plays a crucial role in many cancers. Therefore, PF-184 could be used to study this pathway’s role in cancer and potentially develop new cancer treatments .
Immunology
PF-184’s inhibition of IKKβ, a key player in the NF-kappaB signaling pathway, suggests potential applications in immunology . This pathway plays a crucial role in immune responses, and thus PF-184 could be used to study these responses and potentially develop treatments for immune-related diseases.
作用機序
Target of Action
PF-184, also known as NCGC00263213-01, is a potent and selective inhibitor of IKK-2 . IKK-2, or IκB kinase, plays a crucial role in the NF-κB signaling pathway, which is involved in inflammation, immunity, cell survival, and other cellular processes .
Mode of Action
PF-184 interacts with its target, IKK-2, by binding to it and inhibiting its activity . This inhibition prevents the downstream activation of the NF-κB signaling pathway, thereby reducing the production of inflammatory mediators .
Biochemical Pathways
The primary biochemical pathway affected by PF-184 is the NF-κB signaling pathway . By inhibiting IKK-2, PF-184 prevents the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and immune response . The downstream effects include a reduction in the production of inflammatory mediators, such as TNF-α .
Pharmacokinetics
It has been reported that pf-184 has a low oral bioavailability and high intravenous clearance . It is primarily cleared through metabolism, with negligible renal excretion .
Result of Action
The molecular and cellular effects of PF-184’s action primarily involve the inhibition of inflammation. By inhibiting IKK-2 and subsequently the NF-κB signaling pathway, PF-184 reduces the production of inflammatory mediators . This can lead to a decrease in inflammation-related symptoms in conditions such as asthma and chronic obstructive pulmonary disease .
特性
IUPAC Name |
8-[[2-[(3S,4R)-3,4-bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32ClFN6O4/c1-31(16-41)14-39(15-32(31,2)17-42)26-12-24(25(33)13-36-26)30(44)37-20-7-3-18-4-10-22-27(29(35)43)38-40(28(22)23(18)11-20)21-8-5-19(34)6-9-21/h3,5-9,11-13,41-42H,4,10,14-17H2,1-2H3,(H2,35,43)(H,37,44)/t31-,32+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOWWGNRWRLBSV-MEKGRNQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(C)CO)C2=NC=C(C(=C2)C(=O)NC3=CC4=C(CCC5=C4N(N=C5C(=O)N)C6=CC=C(C=C6)F)C=C3)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN(C[C@@]1(C)CO)C2=NC=C(C(=C2)C(=O)NC3=CC4=C(CCC5=C4N(N=C5C(=O)N)C6=CC=C(C=C6)F)C=C3)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32ClFN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727008 | |
| Record name | 8-({2-[(3R,4S)-3,4-Bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl}amino)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[[[5-Chloro-2-[3,4-dimethyl-3,4-bis(hydroxymethyl)-1-pyrrolidinyl]-4-pyridinyl]carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydro-1H-benz[g]indazole-3-carboxamide | |
CAS RN |
1187460-81-6 | |
| Record name | 8-({2-[(3R,4S)-3,4-Bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl}amino)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes PF-184 a suitable candidate for inhaled drug delivery in the context of pulmonary inflammation?
A1: PF-184 is specifically designed for local delivery to the lungs, a crucial factor when targeting inflammatory pulmonary diseases. [] This is achieved through its high systemic clearance, which limits systemic exposure and maximizes the drug's effects within the airways. [] This targeted approach is particularly relevant in chronic obstructive pulmonary disease (COPD), where systemic inhibition of its target, IKK-2, could lead to undesirable side effects. []
Q2: How does PF-184 exert its anti-inflammatory effects?
A2: PF-184 acts as a potent and selective inhibitor of IKK-2, an enzyme central to the activation of the Nuclear factor-κB (NF-κB) pathway. [] This pathway plays a critical role in the inflammatory response, particularly in conditions like asthma and COPD. [] By inhibiting IKK-2, PF-184 disrupts the NF-κB pathway, leading to a reduction in inflammatory mediators like cytokines and a decrease in inflammatory cell infiltration. []
Q3: What evidence supports the efficacy of PF-184 in treating pulmonary inflammation?
A3: Preclinical studies using a rat model of lipopolysaccharide-induced neutrophilia demonstrated the anti-inflammatory efficacy of PF-184. [] Intratracheal administration of PF-184 effectively attenuated lipopolysaccharide-induced cell infiltration and cytokine production in a dose-dependent manner. [] Importantly, the efficacy of PF-184 was comparable to intratracheally administered fluticasone propionate, a commonly used inhaled corticosteroid. [] This highlights the therapeutic potential of PF-184 as a novel inhaled treatment option for inflammatory pulmonary diseases.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-Dimethyl-5-({2-Methyl-6-[(5-Methylpyrazin-2-Yl)carbamoyl]-1-Benzofuran-4-Yl}oxy)pyrimidine-2-Carboxamide](/img/structure/B609943.png)
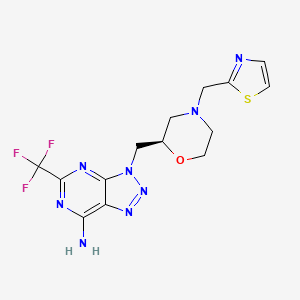
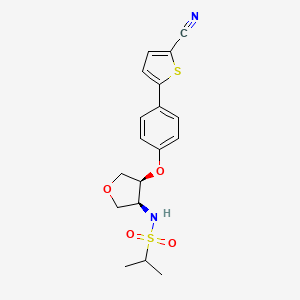

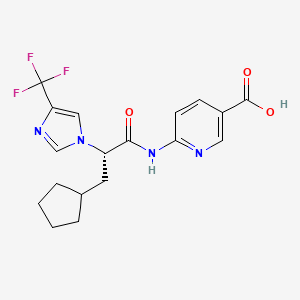
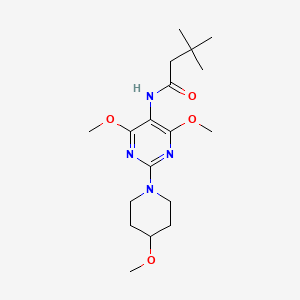

![4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine](/img/structure/B609955.png)
![4-[3-(4-Fluorophenyl)-1-Methyl-1h-Pyrazol-4-Yl]-6-Methyl-6,7-Dihydro-5h-Pyrrolo[3,4-B]pyridin-5-One](/img/structure/B609957.png)
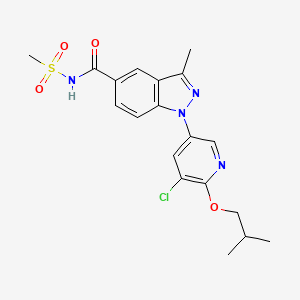
![5-amino-1-[(3S)-1-cyanopiperidin-3-yl]-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide](/img/structure/B609961.png)
